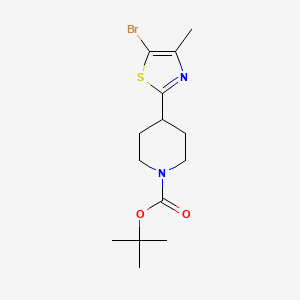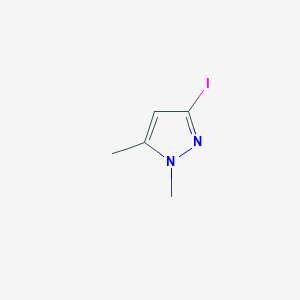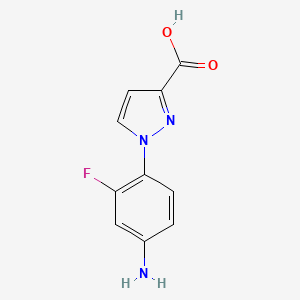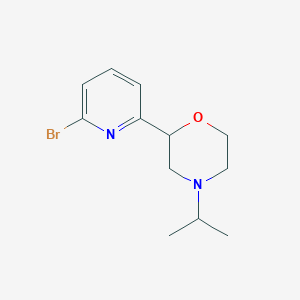![molecular formula C19H17BrClFN4O3 B1376880 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide CAS No. 606144-05-2](/img/structure/B1376880.png)
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide
概要
説明
This compound is a complex organic molecule that contains several functional groups, including an amino group, a fluoro group, a methyl group, a vinyloxy group, and a carboxamide group. It also features a benzimidazole core, which is a fused benzene and imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzimidazole core, followed by the addition of the various functional groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzimidazole core would likely contribute to the rigidity of the molecule, while the various functional groups would influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amino group could participate in reactions with acids, while the fluoro group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzimidazole core could contribute to its stability, while the various functional groups could influence its solubility and reactivity .科学的研究の応用
Synthesis and Structural Analysis
- A study by Richter et al. (2023) explored the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a related compound obtained during the synthesis of an antitubercular agent. This provides insights into the structural characteristics of compounds within the same chemical family (Richter et al., 2023).
Chemical Reactivity and Formation
- Research by Nikolaenkova et al. (2019) demonstrated the reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones, leading to the formation of compounds including 5-aryl(hetaryl)-1H-imidazole-2-carboxylic acids. This study provides valuable information on the chemical pathways that might be relevant for the synthesis of similar imidazole derivatives (Nikolaenkova et al., 2019).
Potential Biological Applications
- Kerimov et al. (2012) synthesized new series of compounds carrying a benzimidazole moiety, including 2-[(2-(4-chlorophenyl)-1H-benzo[d]imidazole-1-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole, which exhibited notable antioxidant properties. This suggests potential biological applications for structurally related compounds like the one (Kerimov et al., 2012).
Synthesis of Radiotracers
- A study by Katoch-Rouse and Horti (2003) investigated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This research highlights the potential use of similar fluorinated compounds in the synthesis of radiotracers for medical imaging (Katoch-Rouse & Horti, 2003).
Antibacterial Activity
- Dickens et al. (1991) designed a compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, targeting anaerobic bacteria, indicating the potential of structurally similar compounds in developing novel antibacterial agents (Dickens et al., 1991).
作用機序
将来の方向性
特性
IUPAC Name |
6-(4-bromo-2-chloroanilino)-N-(2-ethenoxyethoxy)-7-fluoro-3-methylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClFN4O3/c1-3-28-6-7-29-25-19(27)12-9-15-18(23-10-26(15)2)16(22)17(12)24-14-5-4-11(20)8-13(14)21/h3-5,8-10,24H,1,6-7H2,2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKPEUWKWSUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743474 | |
| Record name | 5-(4-Bromo-2-chloroanilino)-N-[2-(ethenyloxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
606144-05-2 | |
| Record name | 5-[(4-Bromo-2-chlorophenyl)amino]-N-[2-(ethenyloxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606144-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromo-2-chloroanilino)-N-[2-(ethenyloxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


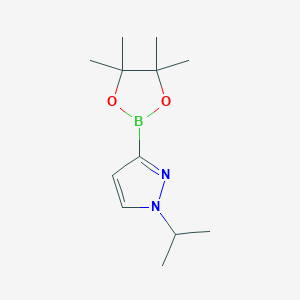
![Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B1376799.png)


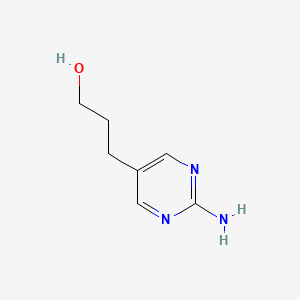
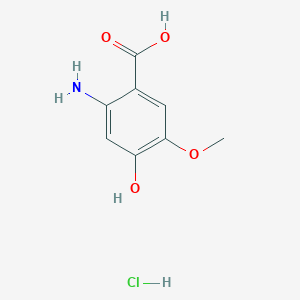
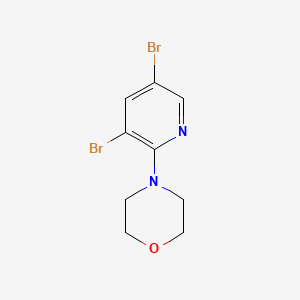

![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)
